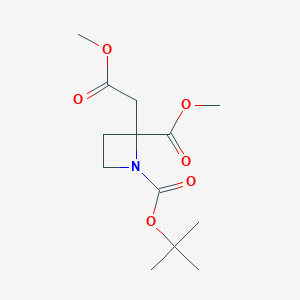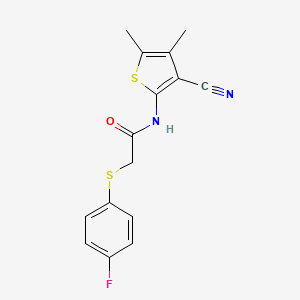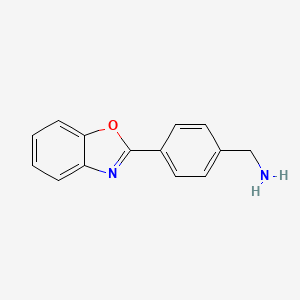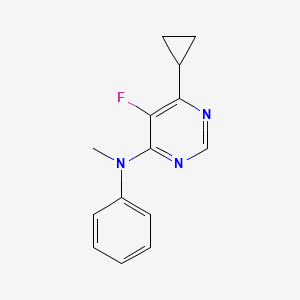
1-tert-Butyl 2-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl 2-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate, commonly known as Boc-aminodiol, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of azetidine and is widely used in the synthesis of various organic molecules.
Applications De Recherche Scientifique
Precursor for Foldamer Studies
This compound serves as a precursor in the study of a new class of foldamer based on aza/α-dipeptide oligomerization. It has been utilized to understand the extended conformations stabilized by intermolecular hydrogen bonding, contributing significantly to the field of foldamer chemistry (Abbas et al., 2009).
Intermediate in Synthesis of Biologically Active Compounds
It acts as an important intermediate in synthesizing various biologically active compounds, showcasing its versatility in medicinal chemistry. For instance, its role in the synthesis process of omisertinib (AZD9291), a medication used in cancer treatment, highlights its importance in developing therapeutic agents (Zhao et al., 2017).
Synthesis of Morpholine Derivatives
The compound has been transformed diastereoselectively into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, serving as a substrate for synthesizing various morpholine derivatives. This process demonstrates its utility in generating compounds with potential applications in pharmaceuticals and materials science (D’hooghe et al., 2006).
Ring Expansion Research
It has been involved in regiospecific ring expansion studies, leading to the synthesis of beta-lactams and azetidines. Such research provides insights into reaction mechanisms and potential applications in synthesizing novel compounds with antibacterial properties (De Kimpe et al., 1996).
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-(2-methoxy-2-oxoethyl)azetidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-12(2,3)20-11(17)14-7-6-13(14,10(16)19-5)8-9(15)18-4/h6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBKGCLOQLNBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1(CC(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N'-[(1E)-[8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methylidene]benzohydrazide](/img/structure/B2861099.png)
![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2861100.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2861104.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2861105.png)







